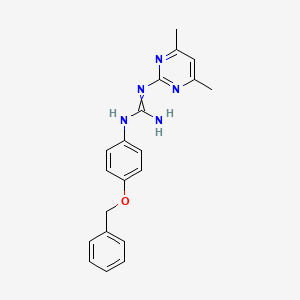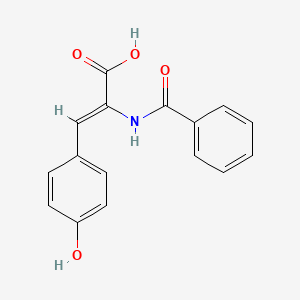
CID 5753734
Descripción general
Descripción
CID 5753734 is a useful research compound. Its molecular formula is C23H16ClN3O6S and its molecular weight is 497.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 5753734 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 5753734 including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Cell Biology Applications : CID techniques, such as chemically induced dimerization, are instrumental in studying various biological processes, including signal transduction, protein trafficking, and understanding lipid second messengers and small GTPases. Advances in CID have enhanced specificity and allowed simultaneous manipulation of multiple systems within a cell, offering insights into previously inaccessible biological problems (DeRose, Miyamoto, & Inoue, 2013); (Voss, Klewer, & Wu, 2015).
Gene Therapy and Pharmacology : CID systems have been engineered for inducible gene regulation and editing in mammalian cells, with applications in transient genome manipulation and in vivo gene activation. This involves using chemically inducible effector caspases or dimerization agents like PROTACs to control gene expression or protein function (Ma et al., 2023); (Shariat et al., 2001).
Mass Spectrometry : CID (collision-induced dissociation) is crucial in mass spectrometry for fragmenting peptide ions, enabling the analysis of peptide sequences and structural interpretation of complex molecules in biological samples. Its applications extend to environmental chemistry, food chemistry, and medicinal chemistry (Zhang et al., 2009); (Ivanova & Spiteller, 2017); (Tabb et al., 2003).
Agricultural Science : In agriculture, CID (carbon isotope discrimination) has been utilized as a criterion for selecting barley genotypes with high water use efficiency and productivity, showing potential in breeding programs (Anyia et al., 2007).
Clinical Research : Research in combined immunodeficiency (CID) and atopy has led to identifying specific genetic mutations, improving our understanding of immune responses and aiding in the development of targeted therapies (Dadi et al., 2017).
Propiedades
IUPAC Name |
2-chloro-5-[[(5Z)-5-[[5-(4,5-dimethyl-2-nitrophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16ClN3O6S/c1-11-7-16(18(27(31)32)8-12(11)2)19-6-4-14(33-19)10-20-21(28)26-23(34-20)25-13-3-5-17(24)15(9-13)22(29)30/h3-10H,1-2H3,(H,29,30)(H,25,26,28)/b20-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTHRCOIONCZINZ-JMIUGGIZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=O)N=C(S3)NC4=CC(=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1C)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=O)N=C(S3)NC4=CC(=C(C=C4)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 5753734 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![(5E)-5-[(3-hydroxy-4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B7772786.png)


![2-[(4-Fluorobenzoyl)amino]benzamide](/img/structure/B7772830.png)


![3-amino-N-(2,4-dimethoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7772849.png)